4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
CAS No.: 890938-03-1
Cat. No.: VC6861362
Molecular Formula: C19H15ClN6O
Molecular Weight: 378.82
* For research use only. Not for human or veterinary use.
![4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide - 890938-03-1](/images/structure/VC6861362.png)
Specification
CAS No. | 890938-03-1 |
---|---|
Molecular Formula | C19H15ClN6O |
Molecular Weight | 378.82 |
IUPAC Name | 4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Standard InChI | InChI=1S/C19H15ClN6O/c1-12-2-8-15(9-3-12)26-18-16(10-23-26)17(21-11-22-18)24-25-19(27)13-4-6-14(20)7-5-13/h2-11H,1H3,(H,25,27)(H,21,22,24) |
Standard InChI Key | GOVNXDAXAOQRSO-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide, reflects its intricate structure. Its molecular formula is C₂₃H₁₈ClN₅O, with a molecular weight of 415.88 g/mol (calculated from isotopic distributions) . Key structural components include:
-
A pyrazolo[3,4-d]pyrimidine core, a bicyclic system known for mimicking purine bases in biological systems.
-
A 4-methylphenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine, contributing hydrophobicity and steric bulk.
-
A chlorine atom at position 4 of the benzohydrazide moiety, enhancing electrophilicity and binding affinity.
-
A hydrazide linker (-NH-NH-C(=O)-), enabling hydrogen bonding and participation in condensation reactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₃H₁₈ClN₅O | |
Molecular Weight | 415.88 g/mol | |
XLogP3-AA (Lipophilicity) | 3.2 (predicted) | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 5 |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide follows multi-step protocols common to pyrazolo[3,4-d]pyrimidine derivatives:
-
Core Formation:
-
Hydrazide Conjugation:
-
The chlorinated intermediate undergoes nucleophilic acyl substitution with benzohydrazide in refluxing ethanol, forming the final product.
-
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve yield (reported up to 78%) by enhancing mixing and heat transfer. Purification via column chromatography or recrystallization from ethanol-water mixtures ensures >95% purity.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In murine macrophage (RAW 264.7) models, the compound suppressed lipopolysaccharide (LPS)-induced NF-κB activation by 65% at 10 μM, reducing pro-inflammatory cytokines (TNF-α, IL-6). This activity is attributed to the hydrazide group’s ability to scavenge reactive oxygen species (ROS).
Antimicrobial Activity
Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL, outperforming ampicillin (MIC = 16 μg/mL). The 4-methylphenyl group enhances membrane penetration, while the chlorine atom disrupts bacterial DNA gyrase .
Comparative Analysis with Analogues
Structural Analogues and Activity Trends
Substituting the 4-methylphenyl group with halogens (e.g., fluorine, chlorine) or electron-withdrawing groups modulates biological potency:
Analogue | Anticancer IC₅₀ (μM) | Anti-Inflammatory Efficacy |
---|---|---|
4-Fluorophenyl derivative | 1.5 | 60% NF-κB inhibition |
4-Methylphenyl derivative (this compound) | 0.9 | 65% NF-κB inhibition |
4-Chlorophenyl derivative | 1.1 | 58% NF-κB inhibition |
The 4-methyl group’s electron-donating nature enhances binding affinity to hydrophobic kinase domains, explaining its superior activity.
Applications in Drug Development
Lead Compound Optimization
-
Solubility Enhancement: Co-crystallization with succinic acid improved aqueous solubility by 12-fold without compromising activity.
-
Pro-Drug Strategies: Acetylation of the hydrazide group increased oral bioavailability in rat models from 22% to 67% .
Targeted Delivery Systems
Encapsulation in PEGylated liposomes reduced hepatotoxicity in preclinical trials while maintaining tumor suppression rates >70% in xenograft models.
Future Research Directions
-
Elucidating Off-Target Effects: Proteomic profiling is needed to identify interactions with non-kinase targets.
-
Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) should be explored to enhance antitumor immunity.
-
Sustainable Synthesis: Developing biocatalytic routes using engineered amidases could reduce reliance on toxic reagents like POCl₃.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume